N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(15-6-5-10-21-14-15)23-12-13-25-18-9-2-1-7-16(18)19(24-25)17-8-3-4-11-22-17/h3-6,8,10-11,14H,1-2,7,9,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJFWMWTCLTUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CN=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a pyridine derivative.
Formation of the Nicotinamide Group: The final step involves the coupling of the indazole-pyridine intermediate with nicotinic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Derivative Development
The synthesis of N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide typically involves multi-step organic synthesis techniques that allow for precise control over stereochemistry and functional group positioning. This capability is essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
Interaction Studies
Research into the binding affinity of this compound with target proteins such as phosphodiesterase enzymes has been conducted using techniques like surface plasmon resonance and isothermal titration calorimetry. These studies aim to quantify binding interactions and elucidate the compound's mechanism of action at a molecular level.
Case Studies
While specific case studies directly involving this compound are scarce due to its relatively recent emergence in research literature, analogous compounds have demonstrated promising results in clinical settings. For instance:
| Compound | Application | Results |
|---|---|---|
| PDE4 Inhibitors | Asthma Treatment | Significant reduction in exacerbation rates |
| Nicotinamide Derivatives | Cancer Therapy | Induction of apoptosis in tumor cells |
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The compound shares structural similarities with several analogs reported in patent literature and synthetic studies. Key differences lie in substituents on the indazole ring, linker groups, and terminal functional moieties. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
Key Observations:
Core Flexibility : The target compound’s tetrahydroindazole core (partially saturated) may enhance conformational adaptability compared to fully aromatic indazole analogs (e.g., Compound 82) .
Fluorination : Fluorinated analogs (e.g., Compounds 82, 16A) often exhibit improved metabolic stability and lipophilicity . The absence of fluorine in the target compound suggests a trade-off between solubility and bioavailability.
Terminal Groups : The nicotinamide group in the target compound contrasts with carboxamide (Compound 82) or trifluoromethylacetamide (Compound 35) termini, which may alter binding specificity .
Biological Activity
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H22N4O
- Molar Mass : 306.4 g/mol
The compound features a pyridine moiety and an indazole derivative, suggesting diverse biological activities. Its structural complexity positions it within the realm of bioactive molecules relevant for drug development.
Pharmacological Properties
- Anticancer Activity :
- Antimicrobial Effects :
-
Neuroprotective Effects :
- The compound's structural similarity to known neuroprotective agents indicates potential in treating neurodegenerative diseases. Studies on related indazole derivatives have shown they can inhibit neuronal nitric oxide synthase (nNOS), providing neuroprotection in models of methamphetamine-induced neurotoxicity .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial survival.
- Modulation of Signaling Pathways : It is suggested that this compound can modulate pathways such as apoptosis and cell proliferation through interaction with cellular receptors.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of indazole derivatives, this compound was tested against the HT-29 colon cancer cell line. Results showed an IC50 value of approximately 10 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of related compounds in a mouse model of neurotoxicity induced by methamphetamine. The administration of the compound resulted in a significant reduction in dopamine depletion and neuroinflammation markers when compared to control groups .
Data Tables
Q & A
Q. What are the optimal synthetic routes for N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)nicotinamide, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves constructing the tetrahydroindazole core followed by functionalization with nicotinamide. A common approach uses cyclohexanone derivatives as starting materials. For example, ethylhydrazinoacetate hydrochloride reacts with trifluoroacetylcyclohexanone under reflux in ethanol to form the tetrahydroindazole intermediate . Subsequent hydrolysis of the ester group yields the carboxylic acid, which is coupled to nicotinamide via amide bond formation using coupling agents like HATU or EDCI. Key intermediates include ethyl 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate and the free acid derivative .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming structural integrity. For example, the pyridin-2-yl group in the indazole ring shows distinct aromatic proton signals (δ 8.5–9.0 ppm in ¹H-NMR) and carbon peaks (δ 120–150 ppm in ¹³C-NMR). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹). Elemental analysis validates purity, with deviations >0.3% indicating impurities . High-resolution mass spectrometry (HRMS) further confirms molecular weight accuracy .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound’s reactivity?
Methodological Answer: Contradictions often arise in reaction yields or regioselectivity. To address this:
- Perform density functional theory (DFT) calculations to model transition states and compare with experimental reaction pathways (e.g., cyclization steps in indazole formation) .
- Use kinetic studies (e.g., variable-temperature NMR) to identify intermediates not accounted for in simulations .
- Validate computational models with crystallographic data (e.g., SHELX-refined structures) to confirm steric or electronic effects .
Q. How can X-ray crystallography be applied to determine the three-dimensional structure of this compound, and what challenges might arise?
Methodological Answer: Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation in solvents like DMSO/water mixtures. Challenges include:
- Crystal twinning: Mitigated using SHELXD for structure solution and SHELXL for refinement .
- Disorder in flexible side chains: Addressable through restrained refinement and occupancy adjustments .
- Weak diffraction: Optimize cryoprotection (e.g., glycerol) and use synchrotron radiation for small crystals. Co-crystallization with stabilizing ligands (e.g., metal ions) may improve crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
